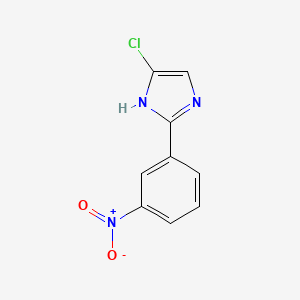

5-Chloro-2-(3-nitrophenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClN3O2 |

|---|---|

Molecular Weight |

223.61 g/mol |

IUPAC Name |

5-chloro-2-(3-nitrophenyl)-1H-imidazole |

InChI |

InChI=1S/C9H6ClN3O2/c10-8-5-11-9(12-8)6-2-1-3-7(4-6)13(14)15/h1-5H,(H,11,12) |

InChI Key |

MNGNWWPQZLYKSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 3 Nitrophenyl 1h Imidazole

Retrosynthetic Analysis of the 5-Chloro-2-(3-nitrophenyl)-1H-imidazole Skeleton

A retrosynthetic analysis of the this compound skeleton allows for the logical disconnection of the molecule into simpler, commercially available, or readily synthesizable starting materials. The imidazole (B134444) ring is typically formed through the condensation of several components, suggesting multiple disconnection points.

The most common strategies for imidazole ring synthesis, such as the Debus-Radziszewski reaction or Wallach synthesis, suggest disconnections across the C2-N1/C2-N3 and C4-C5 bonds. This leads to three primary building blocks:

An aldehyde (3-nitrobenzaldehyde).

A dicarbonyl compound or its equivalent.

A source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate).

Alternatively, a disconnection across the N1-C5 and N3-C4 bonds points towards a reaction between an amidine (3-nitrobenzamidine) and an α-haloketone. To incorporate the chloro-substituent at the C-5 position, the strategy must involve either a chlorinated precursor or a post-cyclization chlorination step.

A plausible retrosynthetic pathway involves disconnecting the imidazole ring to reveal 3-nitrobenzaldehyde (B41214), a glyoxal (B1671930) derivative, and ammonia. To ensure the final product is chlorinated at the 5-position, a chlorinated glyoxal or a related α-dicarbonyl synthon would be required. Another viable approach is the cyclization to form 2-(3-nitrophenyl)-1H-imidazole followed by a regioselective chlorination step.

Precursor Synthesis and Characterization

The successful synthesis of the target molecule relies on the efficient preparation of key precursors. This section details the synthesis of the necessary chlorinated imidazole intermediates and the nitro-substituted phenyl aldehyde.

The introduction of a chlorine atom onto the imidazole ring can be achieved either by using chlorinated starting materials or by direct chlorination of an imidazole intermediate. The chlorination of the imidazole nucleus is not as straightforward as bromination or iodination and often requires specific conditions. chemsociety.org.ng

Direct chlorination of imidazole itself can be challenging, sometimes leading to decomposition products or complex mixtures. google.com However, methods using reagents like sodium hypochlorite (B82951) in a basic medium have been shown to produce chloroimidazoles, such as 4,5-dichloroimidazole. chemsociety.org.ng The reaction conditions, particularly the molar ratio of the chlorinating agent to the imidazole substrate, are critical for optimizing the yield. chemsociety.org.ng Another approach involves the nucleophilic chlorination of imidazole N-oxides using reagents like oxalyl chloride with triethylamine, which can selectively produce C-2 chlorinated imidazoles. researchgate.net For the synthesis of a 5-chloro derivative, a strategy could involve the cyclization of a pre-chlorinated open-chain precursor.

Table 1: Selected Methods for the Synthesis of Chlorinated Imidazoles

| Method | Chlorinating Agent | Substrate | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Direct Chlorination | Chlorine (Cl₂) | Imidazole hydrochloride | Elevated temperature in a chlorinated solvent (e.g., CCl₄) | Polychlorinated imidazoles | google.com |

| Hypochlorite Chlorination | Sodium hypochlorite (NaOCl) | Imidazole | Basic medium, room temperature | 4,5-dichloroimidazole | chemsociety.org.ng |

| N-Oxide Chlorination | Oxalyl chloride / Et₃N | Imidazole N-oxide | Solvent-free, room temperature | 2-chloroimidazole | researchgate.net |

The 2-aryl substituent, 3-nitrophenyl, is introduced using its corresponding aldehyde, 3-nitrobenzaldehyde. This is a commercially available reagent but can also be synthesized through various standard organic chemistry methods.

One common laboratory preparation involves the nitration of benzaldehyde. However, the formyl group is sensitive to the strongly acidic and oxidizing conditions of nitration. A more robust method is the nitration of toluene (B28343) to yield a mixture of nitrotoluenes, followed by the separation of the meta-isomer and its subsequent oxidation to 3-nitrobenzaldehyde. Oxidation can be achieved using reagents like chromium trioxide in acetic anhydride. byjus.com

Alternatively, Friedel-Crafts acylation provides a route to ketone precursors. For instance, the acylation of nitrobenzene (B124822) with an acyl chloride in the presence of a Lewis acid like aluminum chloride could yield a (3-nitrophenyl)ketone, although the nitro group is strongly deactivating, making this reaction challenging. libretexts.orgpressbooks.pub

Table 2: General Methods for Aldehyde and Ketone Synthesis

| Method | Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Oxidation of Primary Alcohols | Primary Alcohol | PCC, CrO₃ | Aldehyde | byjus.com |

| Oxidation of Methylarenes | Toluene derivative | CrO₃ in Ac₂O | Aromatic Aldehyde | byjus.com |

| Ozonolysis of Alkenes | Alkene | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Aldehyde and/or Ketone | pressbooks.pub |

| Reduction of Acyl Chlorides | Acyl Chloride | LiAlH(OtBu)₃ (Rosenmund Reduction with H₂/Pd-BaSO₄) | Aldehyde | libretexts.orgyoutube.com |

| Friedel-Crafts Acylation | Arene | Acyl chloride, AlCl₃ | Ketone | pressbooks.pub |

Cyclization Strategies for this compound Formation

The final step in the synthesis is the construction of the imidazole ring. This can be accomplished through either a one-pot multicomponent reaction or a more traditional stepwise sequence.

Multicomponent reactions (MCRs) are highly efficient for generating molecular complexity in a single step by combining three or more reactants. nih.govmdpi.com The synthesis of polysubstituted imidazoles is well-suited to MCR strategies, often involving the condensation of an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source. semanticscholar.org

For the synthesis of this compound, a hypothetical one-pot reaction could involve:

Reactant 1: 3-Nitrobenzaldehyde

Reactant 2: A chlorinated 1,2-dicarbonyl compound (e.g., chloromalondialdehyde or a synthetic equivalent).

Reactant 3: Ammonium acetate (B1210297) (as the ammonia source).

This mixture would be heated in a suitable solvent in the presence of a catalyst. A variety of catalysts have been reported for such syntheses, including Brønsted acids (p-toluenesulfonic acid), Lewis acids (InCl₃·3H₂O), ionic liquids, and nanoparticles. semanticscholar.orgtandfonline.comsharif.edu The choice of catalyst and reaction conditions can significantly influence the reaction time and yield. sharif.edu This approach offers the advantage of procedural simplicity and atom economy. nih.gov

A stepwise approach provides greater control over the reaction intermediates and can be advantageous if a one-pot reaction proves to be low-yielding or produces inseparable mixtures.

Route A: Pre-cyclization Chlorination This strategy involves the synthesis of a chlorinated open-chain precursor which is then cyclized. For example, the reaction could start with the synthesis of a chlorinated α-aminoketone or its hydrochloride salt. This intermediate can then be condensed with 3-nitrobenzaldehyde and an ammonia source to form the desired imidazole.

Route B: Post-cyclization Chlorination An alternative and common strategy is to first synthesize the unchlorinated imidazole core, 2-(3-nitrophenyl)-1H-imidazole, and then introduce the chlorine atom in a subsequent step.

Imidazole Formation: 2-(3-nitrophenyl)-1H-imidazole can be synthesized via the condensation of 3-nitrobenzaldehyde, glyoxal, and ammonium acetate.

Chlorination: The resulting imidazole can then be subjected to regioselective chlorination. Direct chlorination of an unsubstituted imidazole ring typically occurs at the C4 and C5 positions due to their higher electron density. Reagents such as N-chlorosuccinimide (NCS) in an appropriate solvent could potentially achieve the desired monochlorination at the C5 position, although control of regioselectivity and the degree of chlorination can be challenging. chemsociety.org.ng

This stepwise approach allows for the purification of intermediates and may provide a more controlled and higher-yielding pathway to the final product.

The construction of the this compound ring system can be achieved through the condensation of an appropriate α-haloketone with an amidine, a well-established route for imidazole synthesis. A likely synthetic approach involves the reaction of 3-nitrobenzamidine with a suitable 1,2-dicarbonyl compound possessing a chlorine atom at the desired position.

A practical synthetic route is the reaction of 3-nitrobenzaldehyde with an appropriate diamine in the presence of an oxidizing agent, followed by chlorination. A closely related synthesis for the analogous benzimidazole (B57391) derivative, 6-Chloro-2-(3-nitrophenyl)-1H-benzo[d]imidazole, involves the condensation of 4-chloro-o-phenylenediamine with 3-nitrobenzaldehyde using sodium metabisulfite (B1197395) as an oxidizing agent. nih.gov This suggests a similar strategy could be employed for the target imidazole.

General Synthetic Procedure (by analogy):

A one-pot synthesis approach is often favored for its efficiency. In a typical procedure, 3-nitrobenzaldehyde, a source of ammonia such as ammonium acetate, and a suitable α-chlorinated dicarbonyl compound would be reacted in a solvent like glacial acetic acid. The reaction mixture is heated to reflux for several hours to facilitate the condensation and cyclization, leading to the formation of the imidazole ring.

For instance, the synthesis of similar 2,4,5-trisubstituted imidazoles has been successfully achieved by refluxing a mixture of a benzil (B1666583) derivative, a substituted aldehyde, and ammonium acetate in glacial acetic acid. derpharmachemica.com

Optimization of Reaction Conditions and Yield for this compound

The yield of this compound is highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing the output and purity of the final product. Key factors that can be adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time.

In multicomponent reactions for imidazole synthesis, the solvent plays a critical role. While glacial acetic acid is commonly used, other solvents such as ethanol (B145695) and butanol have also been employed. nih.gov The use of a catalyst, such as a Lewis acid (e.g., ZnCl₂) or a copper salt (e.g., CuI), can significantly enhance the reaction rate and yield. nih.govacs.org

The reaction temperature is another vital parameter. Typically, these condensation reactions are carried out at elevated temperatures, often at the reflux temperature of the solvent, to overcome the activation energy barrier. The reaction time can vary from a few hours to over 24 hours, and it is usually monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of maximum product formation. derpharmachemica.comnih.gov

The following interactive data table summarizes the potential effects of various parameters on the reaction yield, based on studies of similar imidazole syntheses.

| Parameter | Variation | Effect on Yield |

| Solvent | Glacial Acetic Acid | Commonly used, good yields |

| Ethanol | Can be effective, may require longer reaction times | |

| Butanol | Higher reflux temperature, may increase reaction rate | |

| Catalyst | None | Lower yield, longer reaction time |

| Lewis Acid (e.g., ZnCl₂) | Can significantly increase yield | |

| Copper Salt (e.g., CuI) | Effective in multicomponent reactions | |

| Temperature | Room Temperature | Generally low to no reaction |

| 80-120 °C (Reflux) | Optimal for most imidazole syntheses | |

| Reactant Ratio | Equimolar | Standard starting point |

| Excess Ammonium Acetate | Often used to drive the reaction forward |

Purification and Isolation Techniques for this compound

Following the synthesis, the crude this compound product needs to be isolated and purified to remove unreacted starting materials, reagents, and byproducts. The purification strategy typically involves a combination of precipitation, filtration, and chromatographic or recrystallization techniques.

Initial Work-up:

Upon completion of the reaction, the mixture is usually cooled to room temperature and then poured into cold water or onto crushed ice. derpharmachemica.comnih.gov This often leads to the precipitation of the crude product, which can then be collected by suction filtration. The collected solid is typically washed with water to remove any water-soluble impurities.

Recrystallization:

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For imidazole derivatives, ethanol, methanol, or a mixture of solvents like methanol/water are frequently used. derpharmachemica.combeilstein-journals.org The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution.

Chromatography:

For more challenging purifications or to obtain a very high purity product, column chromatography is employed. A silica (B1680970) gel column is typically used as the stationary phase, and the mobile phase is a solvent system that allows for the separation of the desired compound from its impurities. The selection of the eluent is guided by preliminary analysis using Thin Layer Chromatography (TLC). nih.gov Common solvent systems for imidazole derivatives include mixtures of ethyl acetate and hexane (B92381) or dichloromethane (B109758) and ethyl acetate. nih.govrsc.org

The following interactive data table provides a summary of common purification techniques applicable to this compound.

| Technique | Description | Typical Solvents/Mobile Phases |

| Precipitation | Addition of a non-solvent (e.g., water) to the reaction mixture to precipitate the crude product. | Water |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, Methanol, Methanol/Water |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Ethyl Acetate/Hexane, Dichloromethane/Ethyl Acetate |

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 3 Nitrophenyl 1h Imidazole

Quantum Chemical Calculations of Electronic Structure

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

No specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for 5-Chloro-2-(3-nitrophenyl)-1H-imidazole has been published. Such an analysis would be crucial for understanding its chemical reactivity, kinetic stability, and electronic properties.

Electrostatic Potential Surface (ESP) Analysis

An ESP analysis, which is vital for identifying sites susceptible to electrophilic and nucleophilic attack, has not been reported for this compound.

Charge Distribution and Dipole Moment of this compound

There is no available data on the charge distribution or the dipole moment of this molecule, which would provide insights into its polarity and intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

Preferred Conformations of this compound

The stable, low-energy conformations of this molecule have not been determined through computational methods.

Rotational Barriers and Conformational Stability

Information regarding the energy barriers to rotation around the single bonds, particularly between the imidazole (B134444) and phenyl rings, is currently unavailable.

Theoretical Spectroscopic Properties of this compound

Theoretical spectroscopic analysis is a powerful tool for predicting and interpreting the spectral characteristics of a molecule. These computational methods, often employing Density Functional Theory (DFT), can provide valuable insights into the molecular structure and electronic properties.

Predicted Infrared (IR) Vibrational Modes

A theoretical IR spectrum for this compound would involve calculating the vibrational frequencies corresponding to the stretching, bending, and torsional motions of its constituent atoms. This analysis would help in assigning the characteristic vibrational modes, such as the N-H stretch of the imidazole ring, the C-Cl stretch, the symmetric and asymmetric stretches of the nitro (NO₂) group, and the various vibrations of the aromatic rings. Such a predicted spectrum would be invaluable for the experimental identification and characterization of the compound.

Theoretical NMR Chemical Shifts (¹H and ¹³C)

Computational methods can also predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. The predicted chemical shifts would aid in the assignment of signals in experimentally obtained NMR spectra, confirming the chemical structure. Theoretical calculations would provide expected ppm values for the protons on the imidazole and phenyl rings, as well as for each unique carbon atom within the molecule.

UV-Vis Absorption Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. A theoretical investigation for this compound would calculate the electronic transition energies and oscillator strengths. This would predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of its aromatic and nitro-containing structure.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for understanding ligand-protein interactions.

Identification of Target Proteins Based on Structural Similarity and Bioactivity Profile

While no specific molecular docking studies have been reported for this compound, research on structurally similar nitroaromatic and imidazole-containing compounds suggests potential biological targets. For instance, related compounds have been investigated for their antimicrobial and anticancer activities. Potential protein targets could include enzymes like dihydrofolate reductase or vascular endothelial growth factor receptor 2, which are often implicated in these biological processes. Identifying suitable protein targets for this specific compound would be the first step in a computational drug design workflow.

Ligand-Protein Interaction Analysis of this compound

Following the identification of a potential protein target, a ligand-protein interaction analysis would be performed. This would involve docking the 3D structure of this compound into the active site of the target protein. The analysis would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. This would provide a rational basis for its potential biological activity and guide the design of more potent analogues.

Binding Affinity Predictions and Scoring Functions

Computational chemistry provides powerful tools to predict the binding affinity between a small molecule, such as this compound, and a biological target, typically a protein. These predictions are crucial in drug discovery and development for screening potential drug candidates and understanding their mechanism of action at a molecular level. The primary methods for these predictions involve molecular docking simulations coupled with scoring functions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein.

Once various poses of the ligand are generated, a scoring function is employed to estimate the binding affinity for each pose. Scoring functions are mathematical models that approximate the free energy of binding. A lower score generally indicates a more favorable binding interaction. These functions take into account various intermolecular interactions, including:

Van der Waals interactions: These are non-covalent forces that can be attractive or repulsive between atoms.

Electrostatic interactions: These include attractive or repulsive forces between charged or polar atoms.

Hydrogen bonding: A specific type of electrostatic interaction involving a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic interactions: The tendency of nonpolar groups to associate in an aqueous environment.

Solvation effects: The energy change associated with the desolvation of the ligand and the binding site upon complex formation.

Based on a comprehensive search of publicly available scientific literature, no specific studies detailing the binding affinity predictions or the application of scoring functions for the compound this compound have been identified. Therefore, no data tables with specific binding energies or docking scores for this particular compound can be presented.

The general approach for a computational study on this compound would involve selecting a relevant biological target, performing molecular docking of this compound into the active site of the target, and then using a scoring function to rank the potential binding poses and estimate the binding affinity. The results would typically be presented in tables summarizing the predicted binding energies (often in kcal/mol) and the key interactions observed in the docked poses.

In Vitro Biological Activity Evaluation of 5 Chloro 2 3 Nitrophenyl 1h Imidazole

Antimicrobial Activity Investigations

Investigations into the antimicrobial properties of novel chemical entities are a cornerstone of drug discovery. Typically, this involves screening against a wide array of pathogenic microorganisms to determine the compound's spectrum of activity.

Antibacterial Screening against Gram-Positive and Gram-Negative Strains

A standard antibacterial screening of 5-Chloro-2-(3-nitrophenyl)-1H-imidazole would involve assessing its efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria. However, there is no published data detailing such a screening for this specific compound.

A hypothetical screening would likely include, but not be limited to, the strains listed in the table below. The results would typically be presented as zones of inhibition in disc diffusion assays or as Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.

Table 1: Representative Bacterial Strains for Antibacterial Screening

| Gram-Positive Bacteria | Gram-Negative Bacteria |

|---|---|

| Staphylococcus aureus | Escherichia coli |

| Streptococcus pneumoniae | Pseudomonas aeruginosa |

| Enterococcus faecalis | Klebsiella pneumoniae |

Note: This table represents a typical panel for antibacterial screening. No actual data for this compound is available.

Antifungal Efficacy against Selected Fungal Species

Similarly, the evaluation of antifungal activity is a critical step. To date, no studies have been published that specifically report on the antifungal efficacy of this compound. Such an investigation would typically involve testing the compound against various pathogenic fungi and yeasts.

The table below lists representative fungal species that would be included in a standard antifungal screening panel. The efficacy would be quantified by determining the MIC values.

Table 2: Representative Fungal Species for Antifungal Screening

| Yeast Species | Filamentous Fungi (Molds) |

|---|---|

| Candida albicans | Aspergillus fumigatus |

| Candida glabrata | Aspergillus niger |

Note: This table represents a typical panel for antifungal screening. No actual data for this compound is available.

Proposed Mechanisms of Antimicrobial Action at the Cellular Level

Without any empirical data on its antimicrobial activity, any proposed mechanism of action for this compound would be purely speculative. Generally, nitroimidazole compounds are known to exert their antimicrobial effects through the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that can damage DNA and other critical cellular components. The presence of a chloro-substituent on the imidazole (B134444) ring could potentially modulate this activity. However, without specific research, it is impossible to determine the precise mechanism for this compound.

Anticancer Activity in Select Cell Lines

The evaluation of novel compounds for their potential as anticancer agents is a significant area of pharmaceutical research. This typically involves a series of in vitro assays to determine cytotoxicity and the underlying mechanisms of cell death.

Cytotoxicity Assays (e.g., MTT, SRB) in Cancer Cell Lines

There are no publicly available studies that have evaluated the cytotoxic effects of this compound against any cancer cell lines. A comprehensive in vitro anticancer evaluation would involve screening the compound against a panel of human cancer cell lines to determine its potency and selectivity.

The table below includes examples of cancer cell lines that are commonly used for such initial screenings. The results of cytotoxicity assays, such as the MTT or SRB assay, would be reported as IC50 values (the concentration of the compound that inhibits cell growth by 50%).

Table 3: Representative Human Cancer Cell Lines for Cytotoxicity Screening

| Cell Line | Cancer Type |

|---|---|

| MCF-7 | Breast Adenocarcinoma |

| HeLa | Cervical Adenocarcinoma |

| A549 | Lung Carcinoma |

| HCT-116 | Colon Carcinoma |

Note: This table represents a typical panel for anticancer screening. No actual data for this compound is available.

Apoptosis Induction Pathways

Should this compound demonstrate significant cytotoxicity, subsequent studies would be necessary to elucidate the mechanism of cell death. A key area of investigation would be its ability to induce apoptosis (programmed cell death). There is currently no research available on the apoptotic effects of this specific compound.

Standard investigations into apoptosis induction would include:

Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, apoptotic, and necrotic cells.

Caspase Activation Assays: To measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

Western Blot Analysis: To assess changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at specific phases.

Without experimental data, any discussion of the specific apoptotic pathways affected by this compound would be unfounded.

Cell Cycle Modulation by this compound

No specific studies detailing the effects of this compound on cell cycle progression have been identified. Consequently, there is no available data to report on its potential to induce cell cycle arrest or modulate the expression of key cell cycle regulatory proteins in any cell line.

Enzyme Inhibition Studies

Detailed enzymatic assays to determine the inhibitory potential of this compound against various enzyme classes have not been reported in the accessible literature.

Kinase Inhibition Assays

There are no public records of this compound being screened against any kinase targets. Therefore, data regarding its inhibitory concentrations (e.g., IC50 values) against specific kinases are unavailable.

Protease Inhibition Assays

Information on the ability of this compound to inhibit proteases is not present in the current body of scientific literature. No data on its efficacy against any member of this enzyme family could be retrieved.

Other Relevant Enzyme Targets

Screening of this compound against other therapeutically relevant enzymes has not been documented in published research.

Receptor Binding Affinity Assays

The interaction of this compound with cellular receptors remains uninvestigated in publicly accessible studies.

G Protein-Coupled Receptor (GPCR) Interactions

There is no available data from receptor binding assays to characterize the affinity or functional activity of this compound at any G Protein-Coupled Receptor.

Nuclear Receptor Binding

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. Upon binding with a ligand, they can directly regulate the expression of genes, which makes them a common target for drug development.

While direct experimental data on the binding of this compound to specific nuclear receptors is not extensively available in the current body of scientific literature, the structural characteristics of this compound suggest potential interactions. The imidazole ring is a common motif in molecules that interact with various biological targets, including enzymes and receptors. benthamdirect.com The lipophilic nature of the chlorophenyl and nitrophenyl groups may facilitate its entry into cells and subsequent interaction with intracellular receptors.

The binding of a small molecule to a nuclear receptor is governed by various factors, including its shape, size, and the distribution of electrostatic charges. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues lining the ligand-binding pocket of the receptor. nih.gov Future in vitro binding assays, such as radioligand binding assays or fluorescence polarization assays, would be necessary to determine the specific nuclear receptors that this compound may bind to and to quantify the affinity of such interactions.

Investigation of Mechanisms of Action at the Molecular Level

Understanding the mechanism of action of a compound at the molecular level is crucial for its development as a therapeutic agent. This involves identifying its cellular targets, mapping its interactions with these targets, and analyzing the broader biochemical pathways that are affected.

The identification of specific molecular targets is a critical step in elucidating the mechanism of action of this compound. Research on related nitroimidazole and benzimidazole (B57391) derivatives has revealed a variety of potential targets.

For instance, studies on other nitroimidazole compounds have shown that they can be selectively activated in hypoxic (low oxygen) environments, which are common in solid tumors. Under these conditions, the nitro group can be reduced to form reactive intermediates that can bind to and damage cellular macromolecules, including proteins and DNA. researchgate.netnih.gov Proteomic analyses of cells treated with a 2-nitroimidazole (B3424786) probe identified 62 target proteins, many of which are involved in key canonical pathways such as glycolysis and HIF1A signaling, which are critical for the cellular response to hypoxia. researchgate.net

Furthermore, various imidazole-containing compounds have been shown to target a range of proteins critical for cell function and proliferation. Molecular docking studies have predicted that certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives may target dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6. nih.govresearchgate.net Other research has identified sirtuins, a class of histone deacetylases, as potential targets for imidazole derivatives. frontiersin.org

Given these precedents, potential targets for this compound could include proteins involved in cellular metabolism, signal transduction, and cell cycle regulation. Validation of these potential targets would require further experimental studies, such as enzymatic assays, western blotting, and genetic knockdown or knockout experiments.

Once a target protein is identified, mapping the specific interactions between the ligand (this compound) and the protein is essential. This is often achieved through a combination of experimental techniques like X-ray crystallography and computational methods such as molecular docking.

While a specific interaction map for this compound is not yet available, molecular docking studies on other imidazole derivatives provide insights into the potential types of interactions. These studies have shown that imidazole derivatives can fit into the active sites of their target proteins and form various non-covalent interactions. For example, in silico studies of certain imidazole derivatives as sirtuin inhibitors revealed interactions with the protein. frontiersin.org Similarly, docking studies of N-substituted 6-(chloro/nitro)-1H-benzimidazoles with dihydrofolate reductase showed interactions such as carbon-hydrogen bonds and alkyl and π-alkyl interactions with key amino acid residues. nih.gov

For this compound, it can be hypothesized that the imidazole core could participate in hydrogen bonding with polar amino acid residues, while the phenyl rings could engage in hydrophobic and π-stacking interactions within a protein's binding pocket. The chloro and nitro substituents would further influence the electronic properties and steric fit of the molecule, potentially leading to specific and high-affinity binding.

Table 1: Potential Molecular Interactions of this compound with a Target Protein

| Structural Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Imidazole Ring | Hydrogen Bonding | Asp, Glu, Ser, Thr |

| Phenyl Rings | Hydrophobic Interactions, π-stacking | Phe, Tyr, Trp, Leu, Val |

| Chloro Group | Halogen Bonding, Hydrophobic Interactions | Electron-rich atoms (e.g., in backbone carbonyls) |

| Nitro Group | Hydrogen Bonding, Electrostatic Interactions | Arg, Lys, His |

This table presents hypothetical interactions based on the chemical structure of the compound and general principles of protein-ligand binding.

Pathway analysis aims to understand the broader biological context of a compound's activity by identifying the cellular pathways it perturbs. Based on the identified targets of related nitroimidazole compounds, it is plausible that this compound could impact key cellular pathways, particularly in the context of cancer and infectious diseases.

Bioinformatic analysis of proteins targeted by a 2-nitroimidazole compound in head and neck cancer cells revealed an enrichment of proteins involved in crucial pathways like glycolysis and HIF1A (Hypoxia-Inducible Factor 1-alpha) signaling . researchgate.net The HIF1A pathway is a master regulator of the cellular response to hypoxia and plays a critical role in tumor progression, angiogenesis, and metabolism. By potentially targeting components of this pathway, this compound could interfere with the survival and proliferation of cancer cells in hypoxic environments.

The general mechanism of action for many nitroimidazole derivatives involves bioreductive activation, which is particularly effective against anaerobic bacteria and protozoa, as well as in hypoxic tumor cells. nih.gov This process generates reactive intermediates that can cause widespread cellular damage, affecting multiple pathways simultaneously.

Future research employing techniques such as transcriptomics (e.g., RNA-seq) and proteomics would be invaluable in systematically identifying the pathways modulated by this compound. This would provide a more comprehensive understanding of its biological effects and help to pinpoint its most promising therapeutic applications.

Structure Activity Relationship Sar Studies and Rational Design Principles

Derivatization Strategies for the 5-Chloro-2-(3-nitrophenyl)-1H-imidazole Scaffold

Derivatization of the this compound scaffold can be approached by modifying three main regions: the phenyl ring, the imidazole (B134444) nitrogen, and the halogen atom at position 5. Each of these modifications can influence the molecule's physicochemical properties, such as its size, shape, electronics, and lipophilicity, which in turn can affect its interaction with biological targets.

Key modifications could include:

Position of the Nitro Group: Moving the nitro group to the ortho or para positions would alter the electronic and steric profile of the molecule. For instance, a para-nitro substituent might engage in different interactions with a target protein compared to a meta-nitro group.

Nature of the Substituent: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy (B1213986), methyl) can systematically vary the electronic properties of the phenyl ring. This helps to determine whether electron-donating or electron-withdrawing characteristics are favorable for activity.

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group. This introduces a basic center that can participate in hydrogen bonding and ionic interactions, which could be beneficial for binding to a biological target. The resulting amino group can be further derivatized, for example, through acylation or alkylation, to introduce a variety of functionalities.

Introduction of Additional Substituents: Adding other substituents to the phenyl ring can explore further steric and electronic effects. For example, introducing a hydroxyl or methoxy group could provide additional hydrogen bonding opportunities.

A hypothetical SAR study might reveal that electron-withdrawing groups at the meta or para positions are optimal for a specific biological activity, while bulky substituents are detrimental.

Table 1: Hypothetical Substituent Modifications on the Phenyl Ring and Their Potential Impact

| Position | Original Substituent | Proposed Modification | Potential Impact on Activity |

|---|---|---|---|

| 3 | -NO₂ | -NH₂ | Introduction of a basic center, potential for new hydrogen bonds |

| 3 | -NO₂ | -CN | Altered electronic properties, potential for different polar interactions |

| 3 | -NO₂ | -CF₃ | Increased lipophilicity and electron-withdrawing character |

| 4 | -H | -NO₂ | Altered electronic and steric profile |

| 4 | -H | -OCH₃ | Introduction of an electron-donating group, potential for hydrogen bonding |

The nitrogen atom at position 1 of the imidazole ring is a common site for derivatization, often leading to significant changes in biological activity. N-substitution can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds.

Common N-substitution strategies include:

N-Alkylation: The introduction of various alkyl chains (e.g., methyl, ethyl, propyl) can modulate the lipophilicity of the compound. Longer or branched alkyl chains can also introduce steric bulk, which might enhance selectivity for a particular target. Studies on N-alkyl imidazoles have shown that increasing the carbon chain length can enhance antibacterial activity up to a certain point.

N-Arylation: The addition of a phenyl or substituted phenyl ring can introduce further aromatic interactions, such as pi-pi stacking, with the target. The electronic nature of the substituents on the aryl ring can also be varied to fine-tune the electronic properties of the entire molecule. Palladium-catalyzed cross-coupling reactions are a common method for achieving N-arylation of imidazoles.

Introduction of Functionalized Side Chains: Attaching side chains containing functional groups like alcohols, ethers, or amines to the imidazole nitrogen can improve pharmacokinetic properties or introduce new binding interactions. For example, a basic amine could form a salt, potentially improving solubility.

Table 2: Examples of N-Substitution Strategies and Their Rationale

| Substitution Type | Example Substituent | Rationale for Modification |

|---|---|---|

| N-Alkylation | -CH₃, -C₂H₅ | Modulate lipophilicity and steric bulk |

| N-Arylation | -C₆H₅, -C₆H₄-Cl | Introduce aromatic interactions, fine-tune electronics |

| Functionalization | -CH₂CH₂OH | Improve solubility, introduce hydrogen bonding |

| Functionalization | -CH₂COOH | Introduce an acidic moiety for potential ionic interactions |

The chlorine atom at position 5 of the imidazole ring is another key point for modification. Halogens can influence a molecule's lipophilicity, electronic character, and metabolic stability. They can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.

Strategies for halogen variation include:

Replacement with other Halogens: Substituting the chlorine with fluorine, bromine, or iodine allows for a systematic study of the effect of halogen size, electronegativity, and polarizability.

Fluorine: Being the most electronegative element, fluorine can alter the acidity of the imidazole N-H proton and can form strong hydrogen bonds. Its small size means it is often well-tolerated sterically.

Bromine: Larger and more polarizable than chlorine, bromine is a better halogen bond donor. This could lead to enhanced binding affinity if a suitable halogen bond acceptor is present in the target's binding site.

Iodine: The largest and most polarizable of the common halogens, iodine is the strongest halogen bond donor. However, its large size may introduce steric clashes.

The optimal halogen for a particular biological activity would depend on the specific interactions within the target's binding pocket.

Table 3: Properties of Halogens for Substitution at Position 5

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Potential for Halogen Bonding |

|---|---|---|---|

| Fluoro (F) | 1.47 | 3.98 | Weak |

| Chloro (Cl) | 1.75 | 3.16 | Moderate |

| Bromo (Br) | 1.85 | 2.96 | Strong |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound scaffold, QSAR can be a powerful tool to guide the design of new derivatives.

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the physicochemical properties of the molecules. For a series of this compound analogs, a variety of descriptors would be calculated. nih.govjmpas.com

These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. For nitroaromatic compounds, descriptors related to the energy of the LUMO are often important as they can relate to the compound's ability to accept electrons. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific steric parameters like those from the STERIMOL methodology.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and can provide a more detailed description of the electronic structure. nih.gov

The selection of relevant descriptors is a critical step, often involving statistical methods to identify those that correlate most strongly with the biological activity while being independent of each other. nih.gov

Once the descriptors are calculated, a mathematical model is developed to relate them to the biological activity. A common method for this is Multiple Linear Regression (MLR), which generates a linear equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D represents the descriptors and c are their regression coefficients. More advanced machine learning methods can also be employed. nih.gov

The developed QSAR model must be rigorously validated to ensure its statistical significance and predictive power. jmpas.com Common validation techniques include:

Internal Validation: This is often performed using a technique called leave-one-out cross-validation (LOO-CV). In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and then used to predict the activity of the removed compound. This is repeated for all compounds, and the resulting cross-validated correlation coefficient (Q²) is calculated. A high Q² value (typically > 0.5) indicates good internal consistency and robustness of the model.

External Validation: The dataset is typically split into a training set, used to build the model, and a test set, which is not used in model development. The model's ability to predict the activity of the compounds in the test set is then evaluated. A high predictive R² (R²_pred) value for the test set indicates that the model has good predictive ability for new compounds.

Y-scrambling: The biological activity data is randomly shuffled multiple times, and a QSAR model is developed for each shuffled dataset. The resulting models should have very low R² and Q² values, confirming that the original model is not due to a chance correlation.

A validated QSAR model can then be used to predict the biological activity of newly designed, but not yet synthesized, derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |

Prediction of Activity for Designed Analogs

The predictive power of SAR is rooted in the systematic modification of the lead compound's structure and the subsequent evaluation of the biological effects of these changes. For the this compound scaffold, several key regions are of interest for modification to predict and enhance biological activity. These include the chloro group at the 5-position of the imidazole ring, the nitro group on the phenyl ring, and the potential for substitution at other positions on both rings.

General SAR principles derived from studies on related 2-phenyl-1H-imidazole and nitroimidazole derivatives suggest the following predictive insights:

Role of the Chloro Group: The presence of a halogen, such as chlorine, at the 5-position of the imidazole ring often contributes to increased lipophilicity, which can enhance cell membrane permeability. The electron-withdrawing nature of chlorine can also influence the electronic properties of the imidazole ring, potentially affecting its interaction with biological targets. It is predicted that replacing chlorine with other halogens (e.g., fluorine or bromine) or with small alkyl groups would modulate the compound's lipophilicity and steric profile, leading to variations in activity.

To illustrate these predictive principles, a hypothetical series of analogs of this compound could be designed and their predicted activities qualitatively assessed based on these foundational SAR concepts.

Table 1: Predicted Activity of Designed Analogs of this compound

| Compound ID | Modification from Parent Compound | Predicted Change in Lipophilicity | Predicted Change in Electronic Properties | Predicted Impact on Biological Activity |

|---|---|---|---|---|

| Analog-1 | Replacement of 5-Chloro with 5-Fluoro | Decrease | Increased electronegativity | Potentially altered target binding and cell permeability |

| Analog-2 | Replacement of 5-Chloro with 5-Methyl | Increase | Introduction of electron-donating group | Possible enhancement of hydrophobic interactions |

| Analog-3 | Shift of 3-nitro to 4-nitro on phenyl ring | Minimal change | Altered dipole moment | Significant change in binding orientation and activity |

| Analog-4 | Replacement of 3-nitro with 3-amino | Decrease | Introduction of electron-donating group | Potential for new hydrogen bonding interactions and altered target specificity |

| Analog-5 | Replacement of 3-nitro with 3-cyano | Minimal change | Different electron-withdrawing geometry | Possible modulation of potency |

Lead Optimization Strategies Based on SAR Insights

The insights gained from SAR studies form the bedrock of lead optimization, a process aimed at refining the properties of a lead compound to enhance its therapeutic potential. For this compound, optimization strategies would focus on improving potency, selectivity, and physicochemical parameters.

Enhancing Potency and Selectivity

Improving the potency and selectivity of a lead compound is a primary objective of lead optimization. This involves modifying the structure to maximize interactions with the desired biological target while minimizing off-target effects.

Potency Enhancement: Based on SAR principles, potency can often be increased by introducing functional groups that can form additional or stronger interactions with the target, such as hydrogen bonds, ionic bonds, or hydrophobic interactions. For instance, if a hydrophobic pocket is present in the target's binding site, replacing the chloro group with a larger, more lipophilic group like a trifluoromethyl group could enhance potency. Similarly, if a hydrogen bond donor is required, the introduction of a hydroxyl or amino group on the phenyl ring could be beneficial.

Selectivity Improvement: Selectivity for a specific target over others is crucial for minimizing side effects. This can be achieved by exploiting subtle differences in the binding sites of different targets. For example, if a related off-target has a smaller binding pocket, introducing a bulky substituent at a suitable position on the this compound scaffold could sterically hinder its binding to the off-target without affecting its interaction with the intended target.

A study on a series of 2-(substituted-phenyl)-1H-benzimidazole derivatives, which share a similar structural motif, demonstrated that the nature and position of substituents on the phenyl ring significantly influence their anticancer activity. For instance, the presence of electron-donating groups on the C-2 phenyl ring was found to increase cytotoxicity against certain cancer cell lines. This highlights how systematic modifications can be used to enhance biological activity.

Modulation of Physicochemical Parameters (e.g., lipophilicity for in vitro studies)

The physicochemical properties of a compound, such as its lipophilicity, play a critical role in its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn affects its efficacy in in vitro and in vivo studies.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter that is frequently optimized. For in vitro studies, a compound's solubility in aqueous media is important for accurate testing. Highly lipophilic compounds may exhibit poor solubility, leading to challenges in formulation and interpretation of results.

Strategies to modulate the lipophilicity of this compound could include:

Introduction of Polar Groups: Incorporating polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can decrease lipophilicity and improve aqueous solubility.

Modification of Existing Substituents: As previously mentioned, replacing the chloro group with a more polar fluorine atom would reduce lipophilicity. Conversely, replacing it with a larger alkyl group would increase it.

Bioisosteric Replacements: Employing bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties, can be a subtle way to modulate physicochemical parameters without drastically altering the core pharmacophore.

The following table provides hypothetical examples of how the lipophilicity of this compound could be modulated and the potential impact on its properties for in vitro studies.

Table 2: Modulation of Lipophilicity for In Vitro Studies

| Compound ID | Modification | Predicted Change in logP | Potential Impact on In Vitro Studies |

|---|---|---|---|

| Parent Compound | This compound | Baseline | - |

| Analog-6 | Addition of a 4'-hydroxyl group to the phenyl ring | Decrease | Improved aqueous solubility, potentially more reliable dose-response curves |

| Analog-7 | Replacement of 5-chloro with 5-methoxy | Slight Decrease | Modest improvement in solubility |

| Analog-8 | Addition of a carboxylic acid group to the phenyl ring | Significant Decrease | Greatly enhanced aqueous solubility, may require different assay conditions |

| Analog-9 | Replacement of 3-nitro with 3-trifluoromethyl | Increase | Potentially lower aqueous solubility, may require use of co-solvents |

Conclusion and Future Perspectives

Summary of Key Findings on 5-Chloro-2-(3-nitrophenyl)-1H-imidazole

Direct experimental data on this compound is not extensively available in the current body of scientific literature. However, by examining research on analogous compounds, we can infer its likely biological profile. The presence of a chloro group at the 5-position and a nitrophenyl group at the 2-position of the imidazole (B134444) ring suggests that this compound may exhibit significant biological activity.

Research on related nitroimidazole derivatives has consistently demonstrated their potential as antimicrobial and anticancer agents. For instance, various N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown potent activity against a range of microbial strains and cancer cell lines. nih.govresearchgate.net The nitro group is crucial for the mechanism of action in many antimicrobial nitroimidazoles, where its reduction under anaerobic conditions leads to the formation of cytotoxic radicals. Furthermore, studies on 2-aryl-5(6)-nitro-1H-benzimidazoles have highlighted their potential as anticancer agents, with some derivatives showing significant cytotoxicity against human neoplastic cell lines. nih.govresearchgate.net One such compound, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, was identified as a potent anticancer agent. nih.govresearchgate.net

The combination of the chloro and nitrophenyl moieties in this compound suggests a strong potential for similar biological activities. The electronic properties conferred by these substituents are known to influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its efficacy and target specificity.

Potential Applications in Preclinical Drug Discovery Research

Given the established biological activities of related compounds, this compound represents a promising candidate for preclinical drug discovery research in several key areas:

Anticancer Research: The structural similarities to known anticancer benzimidazoles suggest that this compound could be investigated for its cytotoxic effects against various cancer cell lines. nih.govresearchgate.net Preclinical studies could explore its efficacy in models of solid tumors and hematological malignancies.

Antimicrobial Research: The nitroimidazole scaffold is a well-established pharmacophore in antimicrobial agents. mdpi.com Therefore, this compound should be screened for its activity against a broad spectrum of bacteria, fungi, and protozoa, particularly anaerobic organisms where nitroreductase enzymes can activate the compound.

Antiparasitic Research: Nitroimidazoles have long been used to treat parasitic infections. nih.gov Investigating the efficacy of this compound against parasites such as Leishmania, Trypanosoma, and Giardia could yield promising results.

Interactive Data Table: Potential Preclinical Research Areas

| Research Area | Rationale | Potential Targets |

|---|---|---|

| Anticancer | Structural similarity to known anticancer agents. nih.govresearchgate.net | Various cancer cell lines (e.g., lung, breast, colon). |

| Antimicrobial | Presence of the nitroimidazole scaffold. mdpi.com | Anaerobic bacteria, fungi, protozoa. |

Future Directions for Chemical Synthesis and Derivatization

The synthesis of this compound can likely be achieved through established synthetic methodologies for imidazole derivatives. asianpubs.orgias.ac.in A common approach involves the condensation of an appropriate dicarbonyl compound, an aldehyde (in this case, 3-nitrobenzaldehyde), and ammonia (B1221849) or an ammonium (B1175870) salt.

Future synthetic efforts could focus on:

Optimization of Synthesis: Developing more efficient, scalable, and environmentally friendly synthetic routes.

Derivatization Studies: Creating a library of analogs by modifying the substituents on the imidazole and phenyl rings. For example, altering the position of the nitro group on the phenyl ring or introducing different halogens at the 5-position of the imidazole ring could modulate the biological activity. N-alkylation or N-arylation of the imidazole ring could also lead to compounds with improved pharmacokinetic properties.

Advanced Mechanistic Investigations and Target Validation

Should initial preclinical screenings demonstrate significant biological activity, further research should focus on elucidating the mechanism of action of this compound.

Mechanism of Action Studies: For anticancer activity, investigations could include assays to determine its effect on cell cycle progression, apoptosis induction, and inhibition of specific signaling pathways. For antimicrobial activity, studies would focus on the role of nitroreductase enzymes in its activation and the subsequent damage to cellular macromolecules.

Target Identification and Validation: Identifying the specific molecular targets of the compound is crucial for understanding its efficacy and potential side effects. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to identify the binding partners of the compound within the cell. Validation of these targets would then be necessary to confirm their role in the observed biological effects.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-2-(3-nitrophenyl)-1H-imidazole?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example:

Acylation : React 2-chloro-5-nitrobenzoic acid with SOCl₂ to form the acid chloride, then perform Friedel-Crafts acylation with 1,2-dichlorobenzene using AlCl₃ as a catalyst .

Cyclization : Treat the resulting ketone with hydrazine hydrate in DMF to induce imidazole ring closure via chlorine substitution .

Nitro Reduction : Reduce the nitro group using hydrazine hydrate and Raney nickel in iPrOH/DMF under reflux .

Alternative routes involve N-acylated α-aminonitriles at 45°C for 16 hours, followed by purification via flash chromatography (hexane:EtOAc = 3:1) .

Q. How is this compound characterized experimentally?

- Methodological Answer : Key characterization techniques include:

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.4–7.31 ppm (multiples), while the imidazole NH proton is observed as a broad singlet at δ 11.62 ppm in (CD₃)₂CO .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 205.0533, observed 205.0529) .

- Elemental Analysis : Validate purity (e.g., C: 45.25% vs. calculated 45.22%) .

Q. What purification methods are effective for this compound?

- Methodological Answer : Use flash chromatography with silica gel and hexane:EtOAc (3:1) to isolate the product . For intermediates, recrystallization in DMF or iPrOH improves yield . Monitor purity via TLC (Rf = 0.3–0.5 in hexane:EtOAc) .

Advanced Research Questions

Q. How can researchers optimize low yields during nitro group reduction?

- Methodological Answer : Low yields often arise from incomplete reduction or side reactions. Mitigation strategies:

- Catalyst Optimization : Use Raney nickel (5–10 wt%) with hydrazine hydrate in a 1:2 molar ratio .

- Reaction Monitoring : Track progress via TLC or in situ IR spectroscopy (disappearance of ν(NO₂) at ~1520 cm⁻¹) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while iPrOH minimizes byproducts .

Q. What computational approaches predict electronic properties of the nitro substituent?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) to model:

- Electron-Withdrawing Effects : The nitro group reduces electron density on the imidazole ring, altering reactivity in electrophilic substitutions .

- HOMO-LUMO Gaps : Correlate with experimental UV-Vis data (λmax ~300–350 nm) to assess charge-transfer interactions .

Q. How to resolve contradictions in spectroscopic data across studies?

- Methodological Answer : Discrepancies in NMR or MS data may arise from solvent effects or impurities. Strategies include:

- Cross-Validation : Compare HRMS (e.g., [M+H]⁺ = 205.0529) with X-ray crystallography (if available) .

- Standardized Conditions : Use deuterated solvents (CDCl₃ or (CD₃)₂CO) and internal standards (e.g., TMS) for NMR .

Q. What advanced heterocyclic functionalization methods apply to this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining yield (>75%) .

- Palladium-Catalyzed Cross-Coupling : Introduce aryl/vinyl groups at the 4-position using Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

Q. How to design structure-activity relationship (SAR) studies for pharmacological applications?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., 5-bromo or 2-thiophenyl variants) to test antimicrobial activity .

- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) with ampicillin as a control .

Data Contradiction and Mechanistic Analysis

Q. Why do some studies report conflicting melting points or spectral data?

- Methodological Answer : Variations in crystallization solvents (e.g., DMF vs. EtOAc) or polymorphism can alter melting points (e.g., 181–183°C vs. 178–180°C) . For spectral data, ensure consistent deuteration levels and instrument calibration .

Q. What mechanistic insights explain cyclization efficiency during synthesis?

- Methodological Answer :

Cyclization with hydrazine proceeds via nucleophilic aromatic substitution (Cl⁻ displacement) followed by intramolecular dehydration . Kinetic studies (e.g., monitoring by ¹H NMR) show the reaction is first-order in hydrazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.